![molecular formula C6H6BNO3 B595101 (6-Formylpyridin-3-YL)boronic acid CAS No. 1322001-30-8](/img/structure/B595101.png)
(6-Formylpyridin-3-YL)boronic acid
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Overview
Description
“(6-Formylpyridin-3-YL)boronic acid” is a chemical compound with the molecular formula C6H6BNO3 and a molecular weight of 150.93 . It is a useful reagent for the preparation of bioactive small molecules .
Synthesis Analysis
While specific synthesis methods for “(6-Formylpyridin-3-YL)boronic acid” were not found, boronic acids are generally used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .Molecular Structure Analysis
The molecular structure of “(6-Formylpyridin-3-YL)boronic acid” can be represented by the SMILES notation: O=CC1=CC=C (B (O)O)C=N1 .Physical And Chemical Properties Analysis
“(6-Formylpyridin-3-YL)boronic acid” has a predicted boiling point of 362.3±52.0 °C and a predicted density of 1.33±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its pKa is predicted to be 2.77±0.10 .Scientific Research Applications
Sensing Applications
Boronic acids, including “(6-Formylpyridin-3-YL)boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label or tag biological molecules for detection or tracking .
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable in the field of biochemistry and molecular biology .
Separation Technologies
Boronic acids are also used in separation technologies . Their unique properties allow them to be used in the separation of different compounds, enhancing the efficiency of these processes .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their ability to interact with various biological molecules makes them a valuable tool in the creation of new drugs .
Protodeboronation
“(6-Formylpyridin-3-YL)boronic acid” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, which is a valuable but underdeveloped transformation .
Preparation of Bioactive Small Molecules
“(6-Formylpyridin-3-YL)boronic acid” is a useful reagent for the preparation of bioactive small molecules . These molecules have various applications in biological and medical research .
Safety and Hazards
“(6-Formylpyridin-3-YL)boronic acid” is labeled with the GHS07 symbol, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of (6-Formylpyridin-3-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with this reaction as an organoboron reagent .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound may be sensitive to oxygen and temperature, which could impact its bioavailability.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
Environmental factors such as temperature and the presence of oxygen can influence the action, efficacy, and stability of (6-Formylpyridin-3-YL)boronic acid . For example, the compound should be stored under an inert gas at low temperatures to maintain its stability .
properties
IUPAC Name |
(6-formylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLRSNPWLRXKTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Formylpyridin-3-YL)boronic acid |
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